

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **3-Fluoro-4-nitrobenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

3-Fluoro-4-nitrobenzonitrile, with the CAS number 218632-01-0, is an aromatic compound characterized by the presence of fluoro, nitro, and cyano functional groups attached to a benzene ring.^{[1][3][4]} These groups significantly influence the molecule's reactivity, making it a versatile building block in organic synthesis.

Physical and Chemical Data

A summary of the key physicochemical properties of **3-Fluoro-4-nitrobenzonitrile** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[1] [3] [4]
Molecular Weight	166.11 g/mol	[1] [3]
Appearance	White to light yellow powder/crystalline solid	[2]
Melting Point	86-88 °C	[2]
Boiling Point	267.8 °C at 760 mmHg (Predicted)	[5]
Density	1.46 g/cm ³ (Predicted)	[5]
Solubility	Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform.	[5]
InChI Key	OZXC0GPRBUSXLE-UHFFFAOYSA-N	[6] [7]
SMILES	C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-]	[1]

Spectroscopic Data

Experimental spectroscopic data for **3-Fluoro-4-nitrobenzonitrile** is not widely available in public databases. However, based on the functional groups present, the following characteristic spectral features can be predicted:

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile group (C≡N) around 2200 cm⁻¹, the nitro group (NO₂) with symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹, respectively, and C-F stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The aromatic region of the proton NMR spectrum would display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and cyano groups, and the electronegativity of the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, with the carbon of the nitrile group appearing in the characteristic region for nitriles.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule by providing its exact mass.

Synthesis and Experimental Protocols

3-Fluoro-4-nitrobenzonitrile can be synthesized through various routes. A detailed experimental protocol for its preparation from 3-fluoro-4-nitrobenzaldehyde oxime is provided below.

Synthesis of 3-Fluoro-4-nitrobenzonitrile from 3-Fluoro-4-nitrobenzaldehyde Oxime

This protocol outlines the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime to yield **3-Fluoro-4-nitrobenzonitrile**. This transformation is typically achieved with high efficiency.

Materials:

- 3-Fluoro-4-nitrobenzaldehyde oxime
- Acetic anhydride
- Ice-water
- Sodium hydroxide solution
- Dichloromethane or ethyl acetate
- Anhydrous sodium sulfate

- Brine

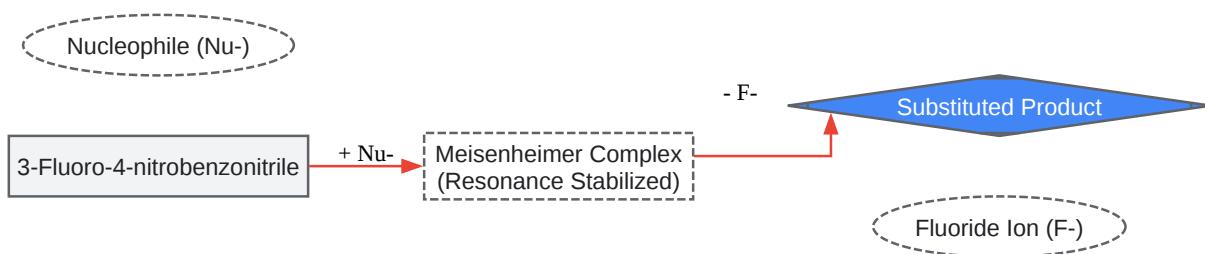
Procedure:

- In a suitable reaction vessel, dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Carefully pour the cooled reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.
- Neutralize the mixture with a sodium hydroxide solution.
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and then filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **3-Fluoro-4-nitrobenzonitrile** by column chromatography or recrystallization.

Expected Yield: High yields, typically greater than 90%, are expected for this type of dehydration reaction.[\[2\]](#)

[Click to download full resolution via product page](#)**Synthesis workflow for 3-Fluoro-4-nitrobenzonitrile.**

Chemical Reactivity and Applications


The chemical reactivity of **3-Fluoro-4-nitrobenzonitrile** is dominated by the interplay of its three functional groups. The strong electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the fluorine atom highly susceptible to nucleophilic aromatic substitution ($S_{n}Ar$) reactions.[6]

Nucleophilic Aromatic Substitution ($S_{n}Ar$)

The fluorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functionalities onto the aromatic ring. The $S_{n}Ar$ reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.[6]

Synthesis of Heterocyclic Compounds

A significant application of **3-Fluoro-4-nitrobenzonitrile** is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, it serves as a key starting material for the synthesis of 1,2,6-trisubstituted benzimidazole derivatives.[6] The synthesis typically begins with an $S_{n}Ar$ reaction between **3-Fluoro-4-nitrobenzonitrile** and an aromatic amine, followed by subsequent cyclization steps.[6]

[Click to download full resolution via product page](#)

Generalized scheme of a Nucleophilic Aromatic Substitution reaction.

Safety and Handling

3-Fluoro-4-nitrobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.^[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Statements (H-phrases):

- H302: Harmful if swallowed.^[7]
- H315: Causes skin irritation.^[7]
- H319: Causes serious eye irritation.^[7]
- H332: Harmful if inhaled.^[7]
- H335: May cause respiratory irritation.^{[7][8]}

Precautionary Statements (P-phrases):

- P280: Wear protective gloves/protective clothing/eye protection/face protection.^[7]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.^[7]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Fluoro-4-nitrobenzonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its high reactivity in nucleophilic aromatic substitution reactions makes it an excellent building block for the construction of diverse molecular scaffolds. While a

comprehensive set of experimental spectroscopic data is not readily available, its chemical properties and reactivity profile are well-understood, enabling its effective use in research and development. Proper safety precautions are essential when handling this compound due to its hazardous nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | FF74956 [biosynth.com]
- 2. nbino.com [nbino.com]
- 3. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | Benchchem [benchchem.com]
- 7. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 [sigmaaldrich.com]
- 8. 218632-01-0 Cas No. | 3-Fluoro-4-nitrobenzonitrile | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304139#3-fluoro-4-nitrobenzonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com